molecular formula C23H30ClN5O8S2 B023812 Flomox CAS No. 147816-23-7

Flomox

Cat. No. B023812
CAS RN: 147816-23-7
M. Wt: 604.1 g/mol
InChI Key: ALPFRUJYOAKQQR-CQZSJNSUSA-N
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Description

Synthesis Analysis

The synthesis of Flomox involves complex chemical processes. Key research has focused on methodologies for living/controlled polymerization of well-defined perfluorinated and semifluorinated polymers, which are crucial in the synthesis process of compounds like this compound. These methods allow for the creation of homopolymers, block copolymers, and other complex molecular structures essential for this compound's synthesis (Hirao, Sugiyama, & Yokoyama, 2007).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is intricately linked to their synthesis. Studies have shown that molecular assemblies formed by self-organization of polymers with semifluorinated components reflect unique characteristics of this compound's molecular structure. These include low surface energies and high thermal stability, which are vital for its chemical properties (Hirao, Sugiyama, & Yokoyama, 2007).

Chemical Reactions and Properties

This compound's unique chemical reactions and properties stem from its molecular structure. The presence of perfluoroalkyl and semifluoroalkyl side chains in its molecular structure contributes to its remarkable chemical inertness and resistance to conventional hydrocarbon-based polymers. These properties are essential for its effectiveness in various applications (Hirao, Sugiyama, & Yokoyama, 2007).

Physical Properties Analysis

The physical properties of this compound, including its low friction coefficients and strong incompatibility with other polymers, are crucial for its functionality. Research has shown that these properties are due to the self-organization of polymers with semifluorinated components in this compound's structure. This self-organization leads to the formation of various nanoscale molecular assemblies, influencing its physical behavior (Hirao, Sugiyama, & Yokoyama, 2007).

Chemical Properties Analysis

The chemical properties of this compound, such as its chemical inertness and high thermal stability, are directly linked to its molecular structure. The presence of perfluoroalkyl and semifluoroalkyl side chains is a significant factor in these properties, making this compound suitable for various specialized applications (Hirao, Sugiyama, & Yokoyama, 2007).

Scientific Research Applications

  • Cancer Research : Fluoxetine has been found to inhibit the growth of cancer cells in vitro. It does this by inhibiting the phosphorylation of ERK1/2 kinases and slowing down cell cycle progression (Stepulak et al., 2008).

  • Neuroscience : Treatment with Floxin, a related compound, has been shown to up-regulate galanin mRNA levels in the rat dorsal raphe nucleus. Galanin coexists with serotonin, suggesting implications for antidepressant actions (Lu et al., 2005).

  • Antibiotic Research : Flomoxef has demonstrated excellent activity against various pathogens, including ESBL-producing or ESBL-nonproducing E. coli, K. pneumoniae, P. mirabilis, MSSA, S. pyogenes, and S. pneumoniae (Yang et al., 2015).

  • Pharmacokinetics and Clinical Applications : Flomoxef is effective against a range of bacteria and is particularly useful in surgical infections of digestive organs (Shimada et al., 1994). It also shows good penetration into prostate tissue, which is relevant for treating prostatitis (Nakamura et al., 2019).

  • Environmental Impact : The presence of Fluoxetine in aquatic environments can disrupt the reproductive axis in sexually mature male goldfish, indicating its ecological impact (Mennigen et al., 2010).

  • Obstetrics and Gynecology : Flomoxef has shown promise in obstetrics and gynecology, providing good clinical efficacy with no adverse reactions observed in certain studies (Doko, 1987).

  • Psychopharmacology : Exposure to Fluoxetine during adolescence can result in long-lasting behavioral changes, affecting stress reactivity and anxiety in adulthood (Iñiguez et al., 2010).

Mechanism of Action

Target of Action

Cefcapene pivoxil hydrochloride, also known as Flomox, primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes located on the inner membrane of the bacterial cell wall and play a crucial role in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

This compound exhibits its antibacterial effects by inhibiting the synthesis of the bacterial cell wall . It binds to and inactivates the PBPs, thereby disrupting the cell wall assembly process . This disruption leads to the weakening of the bacterial cell wall, causing the bacteria to lyse or break down .

Biochemical Pathways

This interference disrupts the cell wall structure, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in healthy volunteers . After a single oral dose, blood samples were collected at specific time intervals from 0-12 hours. The plasma concentrations of this compound were determined by LC-MS/MS . The mean value for AUClast (the area under the plasma drug concentration-time curve from time zero to the last measurable concentration) was 4053.1±876.5 ng·hr/mL, and the mean value for Cmax (maximum plasma concentration) was 1324.9±321.4 ng/mL . These parameters indicate the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the bacterial cell wall synthesis, this compound causes the bacteria to become structurally weak, leading to cell lysis and death . This results in the elimination of the bacterial infection.

Safety and Hazards

Flomox may cause side effects such as dizziness, headache, sleeplessness, nausea, blurry vision, and sexual problems. It may also cause a drop in blood pressure when moving from a sitting to a standing position . It’s important to note that this compound should not be used by individuals who are allergic to tamsulosin .

Future Directions

Flomox has been launched in China for use in children, indicating its expanding applications . As with any medication, ongoing research and clinical trials may lead to new uses and formulations.

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFRUJYOAKQQR-CQZSJNSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048582
Record name Cefcapene pivoxil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147816-23-7
Record name Cefcapene pivoxil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcapene pivoxil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCAPENE PIVOXIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J77167P9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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